
Ciclesonide 22S-Epimer
Overview
Description
The compound Ciclesonide 22S-Epimer is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ciclesonide 22S-Epimer involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Metabolic Reactions
The 22S-epimer undergoes distinct biotransformation pathways compared to the 22R form:
-
Enzymatic activation : Converted to des-ciclesonide (active metabolite) via esterase cleavage at position 21-isobutyrate
-
Tissue distribution : Shows 25.8% conversion to fatty acid conjugates in rodent liver slices vs. 74.2% free des-ciclesonide
-
Plasma clearance : 6-fold higher AUC(0-∞) compared to 22R-epimer in controlled-release formulations (based on budesonide analog data)
Stereoselective Conversion Mechanisms
Comparative analysis of epimer interconversion:
Thermodynamic stability
-
22R configuration favored in polar aprotic solvents (ΔG = -2.1 kcal/mol)
-
22S shows higher solubility in chloroform (32 mg/mL vs. 28 mg/mL for 22R)
Chromatographic separation
Column | Prodigy ODS (220 × 4.6 mm) | |
---|---|---|
Mobile phase | Ethanol/water (50:50) | |
Flow rate | 2 mL/min | |
Retention time Δ | 22S: 6.2 min, 22R: 7.1 min |
These chemical properties directly impact formulation development, with current pharmacological strategies actively minimizing 22S-epimer content (<0.1% in final API) due to its altered receptor binding kinetics and metabolic profile . The demonstrated methods enable precise control over epimeric ratios for both research and industrial applications.
Scientific Research Applications
Pharmacological Properties
Ciclesonide is a prodrug that requires enzymatic conversion to its active metabolite, desisobutyryl-ciclesonide (RM1), to exert its therapeutic effects. The pharmacological activity of ciclesonide is attributed to its ability to bind to glucocorticoid receptors after conversion, leading to anti-inflammatory effects in respiratory tissues.
Clinical Efficacy
Ciclesonide has been demonstrated to be effective in managing asthma symptoms and improving lung function in various clinical studies.
Asthma Management
- Efficacy Trials : Placebo-controlled trials have shown that ciclesonide significantly reduces airway hyperresponsiveness and improves asthma control metrics such as FEV1 (Forced Expiratory Volume in 1 second) .
- Dosage and Administration : Studies indicate that ciclesonide can be administered either in the morning or evening without significant differences in efficacy, allowing for flexible treatment regimens based on patient preference .
Case Studies
- A randomized trial involving patients with persistent asthma showed that treatment with ciclesonide led to a notable increase in symptom-free days and a reduction in the use of rescue medications .
- Another study highlighted that patients previously treated with other inhaled corticosteroids experienced improved symptom control when switched to ciclesonide .
Comparative Analysis of Epimers
The pharmacokinetics and pharmacodynamics of the 22S-epimer compared to the 22R-epimer reveal significant differences:
Parameter | 22R-Epimer | 22S-Epimer |
---|---|---|
Receptor Affinity | High | Low |
Anti-inflammatory Activity | Strong | Weak |
Pharmacokinetics | Higher bioavailability | Lower bioavailability |
Clinical Efficacy | Effective for asthma | Limited therapeutic effect |
Research Findings
Recent studies have focused on understanding the differential effects of ciclesonide's epimers:
- Research indicates that the 22S-epimer may not contribute significantly to therapeutic outcomes due to its lower receptor binding affinity and reduced anti-inflammatory action .
- In vitro studies have shown that while ciclesonide effectively inhibits cytokine release from monocytes, the 22S-epimer does not exhibit similar potency .
Mechanism of Action
The mechanism of action of Ciclesonide 22S-Epimer involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
Dexbudesonide: A compound with a similar pentacyclic structure and hydroxyl groups.
Viguilenin: Another compound with a related framework and functional groups.
Uniqueness
Ciclesonide 22S-Epimer: stands out due to its unique combination of stereochemistry, functional groups, and potential applications. Its distinct structure allows for specific interactions and reactions that may not be possible with other similar compounds.
Biological Activity
Ciclesonide, a novel inhaled corticosteroid, has gained attention for its therapeutic efficacy in respiratory conditions such as asthma and allergic rhinitis. It exists as two diastereoisomers: the 22R-epimer and the 22S-epimer. This article focuses on the biological activity of the 22S-epimer, discussing its receptor binding affinity, pharmacokinetics, and clinical implications based on diverse research findings.
Ciclesonide is a prodrug that is metabolized in the lungs to its active form, desisobutyryl-ciclesonide (des-CIC). The 22S-epimer has distinct pharmacological properties compared to its 22R counterpart. The binding affinity of ciclesonide to the glucocorticoid receptor is significantly lower for the 22S-epimer than for the 22R-epimer. Specifically, studies indicate that the 22S-epimer exhibits approximately one-fourth the activity of the 22R-epimer in terms of receptor binding and anti-inflammatory effects .
Table 1: Comparison of Biological Activity between Ciclesonide Epimers
Property | 22R-Epimer | 22S-Epimer |
---|---|---|
Glucocorticoid Receptor Affinity | High (~1212) | Low (~300) |
Relative Potency | More potent | Less potent |
Metabolite | des-CIC | des-CIC |
Clinical Use | Approved | Not used clinically |
Pharmacokinetics
The pharmacokinetic profile of ciclesonide is characterized by low systemic absorption and high plasma protein binding (approximately 99% ). The oral bioavailability of ciclesonide is less than 1% , which minimizes systemic side effects. The 22S-epimer , however, has shown a different pharmacokinetic behavior; studies indicate that it has a higher area under the curve (AUC) in plasma compared to the 22R-epimer, suggesting prolonged systemic exposure .
Table 2: Pharmacokinetic Properties of Ciclesonide
Parameter | Value |
---|---|
Oral Bioavailability | <1% |
Plasma Protein Binding | ~99% |
Metabolism | Hepatic |
Excretion | Feces (77.9%) |
Clinical Studies and Efficacy
Clinical trials have demonstrated that ciclesonide effectively improves pulmonary function and reduces asthma symptoms. However, most studies focus on the combined effects of both epimers rather than isolating the effects of the 22S-epimer alone. For instance, a study involving patients with persistent asthma showed significant improvements in forced expiratory volume (FEV1) and peak expiratory flow rates with ciclesonide treatment .
Case Study: Efficacy in Asthma Management
In a randomized controlled trial comparing ciclesonide with other inhaled corticosteroids, patients receiving ciclesonide reported similar or improved outcomes in symptom control and quality of life measures. Notably, patients treated with ciclesonide experienced fewer adverse effects related to adrenal suppression compared to those treated with other corticosteroids .
Q & A
Basic: How can I formulate a focused research question for studying Ciclesonide 22S-Epimer's stereochemical stability?
Answer:
Use the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure your question. For example:
- P : Stability of this compound under varying pH conditions.
- I : Exposure to hydrolytic enzymes.
- C : Comparison with the R-epimer.
- O : Quantify epimerization rates using HPLC.
- T : Over 72 hours.
This framework ensures clarity and alignment with experimental objectives. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) should further validate the question’s practicality and significance .
Q. Basic: What experimental controls are essential for validating the purity of this compound in synthesis protocols?
Answer:
Include:
- Negative controls : Solvent-only samples to detect environmental contaminants.
- Positive controls : Commercially authenticated reference standards (e.g., USP-grade Ciclesonide).
- Internal standards : Deuterated analogs for mass spectrometry calibration.
- Replication : Triplicate runs to assess intra-experimental variability.
Document all controls in the methods section, referencing established protocols for epimer characterization .
Q. Advanced: How should researchers address contradictions in reported epimerization kinetics of this compound across studies?
Answer:
- Meta-analysis : Systematically compare experimental conditions (e.g., temperature, solvent polarity) using tools like PRISMA guidelines.
- Sensitivity analysis : Identify variables with the highest impact on epimerization rates (e.g., pH vs. enzyme concentration).
- Replication studies : Reproduce conflicting experiments with standardized protocols.
Contradictions often arise from methodological heterogeneity; transparent reporting of raw data and error margins is critical .
Q. Advanced: What strategies optimize the stereoselective synthesis of this compound to minimize by-products?
Answer:
- Catalyst screening : Test chiral catalysts (e.g., BINAP-metal complexes) for enantiomeric excess (EE).
- Solvent optimization : Use low-polarity solvents (e.g., hexane) to reduce racemization.
- In-situ monitoring : Employ real-time NMR or Raman spectroscopy to track reaction progress.
Publish full synthetic pathways and characterization data (e.g., H-NMR, XRD) in supplementary materials to enable reproducibility .
Q. Basic: How do I design a study comparing the glucocorticoid receptor binding affinity of this compound versus its metabolites?
Answer:
- In vitro assays : Use transfected HEK-293 cells expressing human glucocorticoid receptors.
- Dose-response curves : Test concentrations from 1 nM to 10 µM.
- Data normalization : Express results as % activation relative to dexamethasone.
Include IC values and statistical comparisons (e.g., ANOVA with post-hoc tests). Reference receptor-binding studies from authoritative pharmacology databases .
Q. Advanced: Which analytical techniques are most robust for quantifying trace impurities in this compound batches?
Answer:
- LC-MS/MS : For high-sensitivity detection of degradation products (LOQ: 0.1 ng/mL).
- Chiral SFC : Resolve epimeric impurities with sub-1% resolution.
- Forced degradation studies : Expose samples to heat, light, and oxidation to identify stability thresholds.
Validate methods per ICH Q2(R1) guidelines and cross-validate with independent labs .
Q. Basic: How can I ensure reproducibility when testing the anti-inflammatory efficacy of this compound in murine models?
Answer:
- Standardize animal models : Use BALB/c mice with LPS-induced lung inflammation.
- Blinding : Assign treatment groups randomly; conceal identities from analysts.
- Endpoint harmonization : Measure IL-6, TNF-α, and histopathology scores using validated assays.
Publish raw data and detailed protocols in repositories like Zenodo to facilitate replication .
Q. Advanced: What systematic review methodologies are appropriate for synthesizing preclinical data on this compound’s pharmacokinetics?
Answer:
- Search strategy : Use Boolean operators in PubMed/Scopus (e.g., "this compound AND (pharmacokinetics OR bioavailability)").
- Risk of bias assessment : Apply SYRCLE’s tool for animal studies.
- Data extraction : Tabulate , , and AUC values across species.
Exclude studies lacking purity validation (e.g., missing chiral chromatography data) .
Q. Advanced: How should researchers statistically model non-linear dose-response relationships in this compound’s efficacy studies?
Answer:
- Non-parametric regression : Use Hill’s equation or 4PL models to fit sigmoidal curves.
- Bootstrap resampling : Estimate confidence intervals for EC values.
- Outlier detection : Apply Grubbs’ test to exclude aberrant data points.
Report adjusted values and AIC scores to justify model selection .
Q. Basic: What ethical considerations apply when translating this compound research from preclinical to clinical phases?
Answer:
- Animal welfare : Adhere to ARRIVE 2.0 guidelines for humane endpoints.
- Informed consent : Design Phase I trials with explicit disclosure of stereochemical-specific risks.
- Data transparency : Register trials on ClinicalTrials.gov and disclose conflicts of interest.
Ethics review boards must approve all protocols before initiating human studies .
Properties
IUPAC Name |
[2-[(1S,2S,4R,6S,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29-,30-,31-,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKZNWIVRBCLON-MDMPFDFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O[C@@H](O2)C6CCCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141845-81-0 | |
Record name | Ciclesonide, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A6M4LVV4U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.